5-ethyl-1,3-difluoro-2-iodobenzene

Catalog No.
S6509765
CAS No.
1350751-60-8
M.F
C8H7F2I
M. Wt
268
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-ethyl-1,3-difluoro-2-iodobenzene

CAS Number

1350751-60-8

Product Name

5-ethyl-1,3-difluoro-2-iodobenzene

Molecular Formula

C8H7F2I

Molecular Weight

268

5-Ethyl-1,3-difluoro-2-iodobenzene is an organic compound characterized by the presence of an ethyl group, two fluorine atoms, and one iodine atom attached to a benzene ring. Its chemical structure can be represented as C9_9H8_8F2_2I, indicating a molecular weight of approximately 292.06 g/mol. The compound features a difluorobenzene core, which introduces unique electronic properties and reactivity patterns due to the electronegative fluorine atoms and the bulky ethyl group.

  • Assuming the compound may be harmful until proven otherwise.
  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Consulting safety data sheets (SDS) for similar compounds containing iodine and fluorine.
  • Chemical Properties and Potential Uses

    Based on its structure, 5-ethyl-1,3-difluoro-2-iodobenzene can be classified as an organic molecule containing a benzene ring with specific functional groups. The presence of fluorine atoms can introduce interesting electronic properties, while the ethyl group and iodine atom might influence reactivity. However, no scientific literature is currently available that explores these properties in the context of specific research applications.

  • Availability and Commercial Use

    Some commercial suppliers offer 5-ethyl-1,3-difluoro-2-iodobenzene, suggesting potential use in research or development. However, the specific applications for which it might be employed are not disclosed [].

  • Substitution Reactions: The iodine atom can be substituted by nucleophiles in nucleophilic substitution reactions. This property allows for the formation of various derivatives depending on the nucleophile used.
  • Oxidation Reactions: The ethyl group may undergo oxidation to form corresponding carboxylic acids or aldehydes using agents like potassium permanganate.
  • Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding 5-ethyl-1,3-difluorobenzene.
  • Coupling Reactions: It can also participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

The synthesis of 5-ethyl-1,3-difluoro-2-iodobenzene can be achieved through several methods:

  • Iodination of 5-Ethyl-1,3-difluorobenzene: This method involves treating 5-ethyl-1,3-difluorobenzene with iodine and an oxidizing agent under controlled conditions to selectively introduce the iodine atom at the desired position on the benzene ring .
  • Continuous Flow Reactors: For industrial applications, large-scale iodination reactions may utilize continuous flow reactors to enhance efficiency and yield. Reaction conditions such as temperature and pressure are optimized to achieve high purity and yield.

5-Ethyl-1,3-difluoro-2-iodobenzene serves multiple purposes across various fields:

  • Chemical Research: It acts as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Derivatives of this compound are being studied for their potential biological activities, including antimicrobial and anticancer effects .
  • Industrial Uses: It is utilized in producing specialty chemicals and materials such as liquid crystals and polymers.

Interaction studies involving 5-ethyl-1,3-difluoro-2-iodobenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential applications in drug development and materials science. The compound's unique electronic properties due to the presence of fluorine and iodine atoms make it an interesting candidate for further exploration in medicinal chemistry.

5-Ethyl-1,3-difluoro-2-iodobenzene can be compared with several similar compounds:

Compound NameKey FeaturesUniqueness
1,3-Difluoro-2-iodobenzeneLacks ethyl group; simpler structureLess steric hindrance; potentially different reactivity
5-Bromo-1,3-difluoro-2-iodobenzeneContains bromine instead of ethyl groupDifferent halogen properties affecting reactivity
5-Methyl-1,3-difluoro-2-iodobenzeneContains a methyl group instead of ethylSmaller size; may influence electronic properties

The presence of the ethyl group in 5-ethyl-1,3-difluoro-2-iodobenzene introduces steric hindrance and unique electronic effects that differentiate it from its simpler analogs. These characteristics may enhance its reactivity in specific chemical transformations compared to other halogenated benzenes.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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